(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(1-methylbenzotriazol-4-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-11-7-4-2-3-6(5-12)8(7)9-10-11/h2-4,12H,5H2,1H3 |
InChI Key |
FUWSKXLTAJOBRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Carboxylic Acid or Ester Precursor
The precursor to (1-Methyl-1H-benzo[d]triazol-4-yl)methanol is typically a methyl ester or carboxylic acid derivative at the 4-position of the benzo[d]triazole ring. This can be synthesized via:
- Lithiation and Carboxylation: Directed lithiation of the methylated benzo[d]triazole at the 4-position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium, followed by reaction with carbon dioxide to introduce the carboxyl group.
- Esterification: Conversion of the carboxylic acid intermediate to the methyl ester using thionyl chloride and methanol under controlled conditions.
This sequence ensures regioselective functionalization at the 4-position, critical for subsequent reduction steps.
Reduction to (1-Methyl-1H-benzo[d]triazol-4-yl)methanol
The key step involves reducing the ester or acid to the corresponding primary alcohol. The most commonly employed reagent is lithium aluminium hydride (LiAlH4) , a powerful hydride donor capable of efficiently converting esters to alcohols.
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature to slightly elevated (around 20 °C)
- Reaction time: Approximately 4 hours
- Work-up: Quenching with ethyl acetate, acidification with dilute sulfuric acid, extraction with organic solvents, drying, and purification by recrystallization or filtration.
This method yields (1-Methyl-1H-benzo[d]triazol-4-yl)methanol in high purity and good yield (around 80-85%).
Representative Experimental Procedure
Characterization data:
- 1H NMR (400 MHz, CD3OD): δ 7.85 (m, 2H), 7.47 (d, J=8.4 Hz, 1H), 4.79 (s, 2H)
- MS (ESI): m/z 150.0 [M + H]+ (calculated for C7H7N3O + H = 150.16)
Alternative Synthetic Routes and Considerations
While LiAlH4 reduction is the most direct and efficient method, alternative approaches include:
- Catalytic Hydrogenation: Using Pd/C catalyst under hydrogen atmosphere to reduce brominated intermediates to the hydroxymethyl derivative.
- Use of Other Hydride Reagents: Sodium borohydride (NaBH4) is generally insufficient for ester reduction but may be used for aldehyde intermediates if available.
- Protection/Deprotection Strategies: In some synthetic routes, protecting groups such as trimethylsilyl may be introduced to direct lithiation and carboxylation steps, followed by deprotection to yield the acid or ester precursor.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The regioselectivity of lithiation at the 4-position is critical and is achieved by controlling temperature and using strong bases such as LDA or n-butyllithium.
- The methyl group at N-1 position influences the electronic properties of the triazole ring, affecting lithiation and subsequent reactions.
- LiAlH4 reduction is preferred for its efficiency and clean conversion, but requires anhydrous conditions and careful quenching.
- Purification typically involves acid-base extraction and recrystallization to obtain analytically pure product.
- The compound’s structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a wide range of substituted triazole derivatives .
Scientific Research Applications
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol is a benzotriazole derivative with applications in medicinal chemistry, material sciences, and agrochemicals. The compound features a triazole ring fused to a benzene ring, with a hydroxymethyl group attached to the triazole nitrogen, which contributes to its chemical properties and reactivity.
Key Properties
Potential Applications
Research indicates that this compound may possess antimicrobial and anticancer properties and has been investigated for its ability to inhibit certain pathogens and cancer cell lines, making it a candidate for further pharmacological development.
Interaction studies have focused on the compound's potential as a therapeutic agent, and investigations into its interactions with biological targets have shown promise in terms of efficacy against certain microbial strains and cancer cell lines. Further studies are necessary to elucidate its mechanism of action and optimize its pharmacological profile.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| (1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol | Benzotriazole derivative | Potential anticancer activity |
| (3-Methylbenzotriazol-4-yl)methanol | Benzotriazole derivative | Exhibits different biological activities |
| (1-benzyl-1H-benzotriazol-4-yl)methanol | Benzotriazole derivative | Known for its use in organic synthesis |
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and applications:
Structural and Functional Insights
Substituent Effects on Physicochemical Properties
- Alkyl Chains (e.g., Tetradecyl): Enhance hydrophobicity, improving surface adsorption in corrosion inhibition .
- Aromatic Groups (Benzyl/Phenyl): Increase melting points and rigidity due to π-π stacking. For example, the benzyl derivative melts at 77.4–78.4°C, while the 2-methylbutyl analog melts higher (118.2–119.1°C) due to reduced symmetry .
- Methyl Group: Likely lowers melting point compared to bulkier substituents, favoring solubility in polar solvents.
Biological Activity Antimycobacterial Activity: Bulky substituents (e.g., benzyl, 2-methylbutyl) enhance activity against M. Corrosion Inhibition: The tetradecyl derivative’s long alkyl chain facilitates formation of protective monolayers on metal surfaces, outperforming shorter-chain analogs .
Spectral Data
- NMR Shifts: Aromatic protons in benzyl/phenyl derivatives appear as multiplet signals (δ 7.2–7.8 ppm), while methyl groups resonate as singlets (δ 3.0–4.0 ppm) .
- Mass Spectrometry: Molecular ion peaks align with theoretical values (e.g., m/z 189 for the benzyl derivative) .
Synthetic Routes Click Chemistry: Azide-alkyne cycloaddition is a common method for triazole ring formation, followed by hydroxymethylation or oxidation . Oxidation: MnO₂ in dichloromethane efficiently oxidizes the hydroxymethyl group to a carbaldehyde, as demonstrated for the phenyl analog .
Biological Activity
(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol is a benzotriazole derivative recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a unique triazole ring fused to a benzene structure, which contributes to its diverse reactivity and biological interactions. The following sections provide an in-depth analysis of its biological activity, including relevant research findings and data tables.
- Molecular Formula : C₈H₉N₃O
- Molecular Weight : 163.18 g/mol
- CAS Number : 120321-71-3
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities:
-
Antimicrobial Activity :
- Exhibits inhibitory effects against various pathogens.
- Potential as a therapeutic agent in treating infections.
-
Anticancer Properties :
- Investigated for its efficacy against several cancer cell lines.
- Shows promise in inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Studies
A study conducted on the antimicrobial properties of benzotriazole derivatives indicated that this compound demonstrated effective inhibition against specific bacterial strains. The mechanism of action is believed to involve the inhibition of key enzymes essential for bacterial survival.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Studies
In vitro studies have assessed the anticancer activity of this compound against various human cancer cell lines. The compound exhibited promising results with IC₅₀ values comparable to established chemotherapeutic agents.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.0 | Induction of apoptosis |
| MCF7 (Breast) | 6.5 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Inhibition of histone deacetylases |
Case Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli. The study found that the compound significantly reduced bacterial load in both in vitro and in vivo models, suggesting its potential as an alternative treatment option for resistant infections .
Case Study 2: Anticancer Activity
A study published in a peer-reviewed journal reported that this compound exhibited strong antiproliferative effects on various cancer cell lines with IC₅₀ values ranging from 4.5 to 6.5 µM. The compound was found to disrupt cellular signaling pathways associated with cancer progression .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
